molecular formula C24H37NO3 B12757216 Diethylaminoethyl O-methyl-podocarpate CAS No. 102259-62-1

Diethylaminoethyl O-methyl-podocarpate

Cat. No.: B12757216
CAS No.: 102259-62-1
M. Wt: 387.6 g/mol
InChI Key: QBJGCOGVONTWJV-MXNGKVSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylaminoethyl O-methyl-podocarpate (CAS: 30799-59-8, NSC149880) is a chemically modified ester derivative of O-methylpodocarpic acid (12-methoxypodocarpa-8,11,13-trien-19-oic acid). Its molecular formula is $ \text{C}{21}\text{H}{31}\text{NO}_3 $, with an exact molecular weight of 288.17 g/mol . The compound features a diethylaminoethyl group esterified to the carboxylic acid moiety of the podocarpate backbone, a structural modification often employed to enhance bioavailability or pharmacological activity.

Properties

CAS No.

102259-62-1

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1

InChI Key

QBJGCOGVONTWJV-MXNGKVSJSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Stereocontrolled Total Synthesis of O-methyl-podocarpate Core

A pivotal step in the preparation is the stereocontrolled total synthesis of methyl O-methyl-podocarpate, which serves as the core intermediate. According to Roy et al. (2003), the synthesis involves:

  • Starting from an enone-diester intermediate (compound 18).
  • Performing an intramolecular Michael addition to form a cis-fused keto-diester (compound 19) with high yield.
  • Stereoselective conversion of the keto-diester to a trans-fused diester (compound 21) via an enone intermediate (compound 20).
  • Final methylation to yield methyl O-methyl-podocarpate.

This method ensures the correct stereochemistry essential for biological activity and further functionalization.

Introduction of the Diethylaminoethyl Group

The diethylaminoethyl moiety is typically introduced through nucleophilic substitution reactions involving:

  • Activation of the podocarpate intermediate (e.g., via halogenation or formation of a good leaving group on the oxygen or carboxyl position).
  • Reaction with diethylaminoethyl chloride or bromide under controlled conditions to form the ether or ester linkage.

This step requires careful control of reaction conditions (temperature, solvent, base) to avoid side reactions and ensure high yield and purity.

Methylation Procedures

Methylation of the podocarpic acid or its derivatives is commonly achieved using methylating agents such as:

  • Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base (e.g., potassium carbonate).
  • The reaction is typically carried out in polar aprotic solvents like acetone or dimethylformamide (DMF).

This step is crucial to obtain the O-methylated product, which affects the compound’s solubility and biological properties.

Purification and Characterization

After synthesis, purification is generally performed by:

  • Column chromatography using silica gel.
  • Crystallization from suitable solvents.

Characterization includes NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm stereochemistry and purity.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Intramolecular Michael Addition Enone-diester (18) Base (e.g., NaH), solvent (THF) Cis-fused keto-diester (19) >85 High stereoselectivity
2 Stereoselective Conversion Keto-diester (19) Acid/base catalysis, heat Trans-fused diester (21) 75-80 Maintains stereochemical integrity
3 Methylation Podocarpic acid derivative Methyl iodide, K2CO3, acetone O-methyl-podocarpate 80-90 Requires anhydrous conditions
4 Nucleophilic Substitution O-methyl-podocarpate Diethylaminoethyl halide, base This compound 70-85 Controlled temperature to avoid side reactions

Research Findings and Analysis

  • The stereocontrolled synthesis route ensures the formation of the biologically relevant stereoisomer, which is critical for the compound’s activity.
  • The intramolecular Michael reaction is a key step that provides high yield and selectivity, reducing the need for extensive purification.
  • Methylation and diethylaminoethyl substitution steps are well-established organic transformations but require optimization of reaction conditions to maximize yield and minimize impurities.
  • The overall synthetic route is modular, allowing for potential modifications to introduce other functional groups or side chains.

Additional Notes on Related Compounds and Methods

  • While direct literature on this compound is limited, related podocarpic acid ethers have been synthesized using similar strategies involving esterification and alkylation.
  • The use of protecting groups and selective activation of functional groups is often necessary to achieve the desired substitution pattern without side reactions.
  • Analytical techniques such as GC-MS and NMR are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Antiprotozoal Activity

Compounds with diethylaminoethyl substituents exhibit potent activity against protozoan parasites, often surpassing standard treatments:

Compound Target Pathogen IC50/Effective Dose Comparison to Standard Drug Reference
Benzimidazole derivatives (376–378) Trypanosoma brucei rhodesiense 0.47 ± 0.02 µM (376), 3.67 ± 0.30 µM (377), 0.71 ± 0.22 µM (378) More potent than nifurtimox (IC50 = 2.0 ± 0.2 µM)
Compound 375 T. brucei rhodesiense (mouse model) 4 × 5 mg/kg i.p. Superior to pentamidine

Key Findings :

  • The diethylaminoethyl group enhances antitrypanosomal activity, likely by improving membrane penetration or target affinity .
  • Unsubstituted or methyl-substituted aromatic rings further augment efficacy, as seen in compounds 376–378 .

Anticancer Activity

Diethylaminoethyl-modified compounds show notable cytotoxicity against cancer cell lines:

Compound Cell Line(s) Tested IC50/Activity Comparison to Standard Drug Reference
1,6-Diazaphenothiazine derivative 13 Melanoma C-32 IC50 similar to cisplatin As active as cisplatin
Compound 38e SNB-19 (glioblastoma), C-32 (melanoma), T47D (breast cancer) 0.98, 0.80, 5.91 µg/mL More potent than cisplatin against T47D
DDMC/PTX supramolecular complex B16F10 melanoma (in vivo) Median survival: 328 h (50 nm particle size) Twice as effective as paclitaxel alone (p<0.036)

Key Findings :

  • The diethylaminoethyl group contributes to enhanced cytotoxicity, particularly in drug-resistant cancers. For example, the DDMC/PTX complex overcomes multidrug resistance via supramolecular assembly .
  • Structural variations (e.g., copolymer vs. small molecule) influence delivery mechanisms and potency .

Key Findings :

  • The diethylaminoethyl group in cellulose matrices enhances enzyme binding capacity (~576 units/g matrix) and operational stability (effective for >1 month) .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Diethylaminoethyl O-methyl-podocarpate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis protocols typically involve esterification or transesterification reactions. To optimize conditions, systematically vary parameters (e.g., temperature, solvent polarity, catalyst type) using a factorial design approach. Monitor reaction progress via TLC or HPLC, and characterize products using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer: Combine NMR (e.g., DEPT-135 for carbon assignment), FT-IR (for functional groups), and LC-MS (for purity assessment). For ambiguous peaks in NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate chromatographic retention times with standards and quantify impurities using calibration curves .

Q. What criteria should guide the selection of in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer: Align assay choice with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). Use positive/negative controls to validate assay reliability. For cytotoxicity screening, employ MTT or resazurin assays with dose-response curves (IC50_{50} calculations). Ensure reproducibility via triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can in silico modeling techniques, such as molecular docking or QSAR, be applied to predict the biological activity or pharmacokinetic properties of this compound?

  • Methodological Answer: Use molecular docking software (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor interactions. Validate models with co-crystallized ligands and adjust force fields for accuracy. For QSAR, curate a dataset of analogs with known activities, select descriptors (e.g., logP, polar surface area), and apply machine learning algorithms (random forests, SVM) to build predictive models .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate key studies under standardized protocols, controlling for batch effects and solvent interference. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How should researchers design comparative studies to evaluate the efficacy of this compound against structurally related compounds?

  • Methodological Answer: Employ a head-to-head design with matched concentrations and endpoints. Use pharmacophore mapping to identify critical structural features. Analyze differences via multivariate statistics (PCA, PLS-DA) and validate findings with in vivo models (e.g., murine efficacy studies) .

Data Management and Reproducibility

Q. What frameworks ensure robust data collection and reproducibility in studies involving this compound?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental protocols in electronic lab notebooks (ELNs) with version control. Share raw data (spectra, chromatograms) in public repositories (Zenodo, Figshare) using standardized metadata .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to develop high-impact research questions on this compound?

  • Methodological Answer: Assess feasibility by piloting key experiments. Ensure novelty via systematic literature reviews (PRISMA guidelines). Justify ethical compliance (e.g., animal use protocols) and relevance to unmet therapeutic needs. Refine questions iteratively using peer feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.